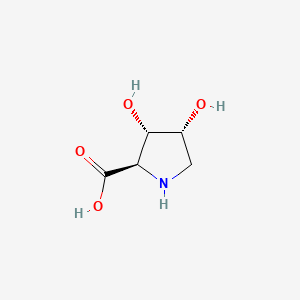

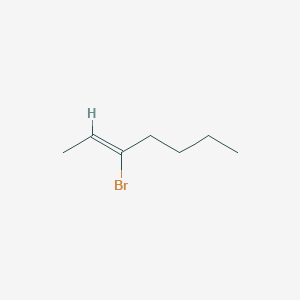

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2-ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate, has been achieved through Knoevenagel condensation under the catalysis of amino acid, highlighting a method that could potentially be adapted for the synthesis of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid (Zeng Qing-you, 2010). Additionally, the Knoevenagel condensation of 4-hydroxy benzaldehyde with malonic acid has been optimized for synthesizing 3-(4-Hydroxyphenyl)acrylic acid, suggesting a relevant pathway (J. Shan, 2008).

Molecular Structure Analysis

The structural characterization of similar compounds involves techniques such as 1H NMR and IR, providing insights into the molecular structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. For instance, the crystal structures of E and Z isomers of related compounds have been determined using X-ray diffraction, demonstrating the potential to elucidate the structure of the compound (B. Chenna et al., 2008).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties, such as melting and boiling points, specific gravity, solubility in water, and solvent solubility, are crucial for understanding the behavior of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid in various conditions. Related compounds have been characterized to determine these physical properties, providing a foundation for predicting the properties of the compound of interest.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming polymers or complexes, are essential for comprehending the applications and limitations of (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. The synthesis and characterization of polymers based on similar compounds offer insights into the chemical properties and applications (S. Nanjundan, C. S. J. Selvamalar, & R. Jayakumar, 2004).

科学的研究の応用

Corrosion Inhibition

A study by Ahmed Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, similar in structure to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid, as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated effectiveness in reducing corrosion, suggesting potential applications in materials protection.

Polymer Modification

H. M. Aly and H. L. A. El-Mohdy (2015) study involved modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds. These modifications improved the thermal stability and biological activity of the hydrogels, indicating potential medical applications.

Enzymatic Catalysis

Zhao Jian (1993) investigated the enzymatic amination of trans-Cinnamic acid analogs, including compounds structurally similar to (2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. This research could inform the development of biocatalytic processes in organic synthesis.

Synthesis of Esters

Xie Bing (2007) researched the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a process involving esterification and hydrogenation steps. This work contributes to the field of synthetic organic chemistry.

Adhesive Polymer Development

N. Moszner et al. (2001) focused on synthesizing hydrolytically stable phosphonic acid monomers for adhesive polymers. Their work has implications for developing new materials with enhanced adhesive properties.

Dental Adhesive Monomers

J. Klee and U. Lehmann (2010) synthesized novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for dental adhesives. This research contributes to the improvement of dental materials.

Waste Water Treatment

M. Ahmad, M. R. Kamaruzzaman, and S. Chin (2014) explored the recovery of acrylic acid from industrial wastewater through esterification, a process that has environmental and economic benefits.

Liquid Crystal Polymers

Wen-Liang Tsai, Hwei-Long Kuo, and Shu-Hui Yang (1994) investigated the synthesis and properties of liquid crystalline side chain polymers involving acrylate. Their research contributes to the development of materials with unique optical properties.

Amphiphilic Polymers

D. Hua et al. (2009) synthesized an amphiphilic phosphorus-containing polymer, which can form micelles in water and has potential environmental applications.

特性

IUPAC Name |

(E)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3-7,12H,2H2,1H3,(H,13,14)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHTWBSYWXSZCD-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)